molecular formula C13H17BrN5O8PS B114163 Guanosine-5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate CAS No. 144085-39-2

Guanosine-5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate

Cat. No. B114163
M. Wt: 514.25 g/mol
InChI Key: OZHNVPATUGVHLV-WOUKDFQISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanosine-5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate, also known as GTP-BrS, is a modified nucleotide analog used in scientific research. It is a potent inhibitor of G protein-coupled receptor (GPCR) signaling and has been used to study GPCR-mediated signal transduction pathways.

Mechanism Of Action

Guanosine-5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate acts as a competitive inhibitor of GTP binding to G proteins. It binds to the G protein alpha subunit and prevents the exchange of GDP for GTP, thus inhibiting the activation of downstream signaling pathways. Guanosine-5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate has been shown to be a potent inhibitor of Gs, Gi, and Gq subtypes of G proteins.

Biochemical And Physiological Effects

Guanosine-5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the release of neurotransmitters such as dopamine and acetylcholine. It has also been shown to inhibit the secretion of hormones such as insulin and glucagon. Guanosine-5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate has been shown to modulate the immune response by inhibiting the activation of immune cells such as T cells and macrophages.

Advantages And Limitations For Lab Experiments

One advantage of using Guanosine-5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate in lab experiments is its specificity for G protein-mediated signaling pathways. It allows researchers to selectively study the effects of G protein inhibition without affecting other signaling pathways. However, one limitation of using Guanosine-5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate is its potential toxicity at high concentrations. It is important to use appropriate concentrations and controls to ensure the validity of the results.

Future Directions

There are several future directions for the use of Guanosine-5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate in scientific research. One area of interest is the development of more specific and potent inhibitors of G protein-mediated signaling pathways. Another area of interest is the investigation of the role of G proteins in various diseases such as cancer and neurological disorders. Additionally, the use of Guanosine-5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate in drug discovery and development is an area of active research.

Synthesis Methods

Guanosine-5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate is synthesized by reacting guanosine triphosphate (GTP) with bromoacetyl bromide and thiophosphoryl chloride. The resulting compound is purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

Guanosine-5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate has been widely used in scientific research to study GPCR signaling pathways. It has been used to investigate the role of G proteins in various physiological processes such as neurotransmitter release, hormone secretion, and immune response. Guanosine-5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate has also been used to study the interaction between GPCRs and their downstream effectors such as adenylyl cyclase and phospholipase C.

properties

CAS RN

144085-39-2

Product Name

Guanosine-5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate

Molecular Formula

C13H17BrN5O8PS

Molecular Weight

514.25 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-(3-bromo-2-oxopropyl)sulfanylphosphinic acid

InChI

InChI=1S/C13H17BrN5O8PS/c14-1-5(20)3-29-28(24,25)26-2-6-8(21)9(22)12(27-6)19-4-16-7-10(19)17-13(15)18-11(7)23/h4,6,8-9,12,21-22H,1-3H2,(H,24,25)(H3,15,17,18,23)/t6-,8-,9-,12-/m1/s1

InChI Key

OZHNVPATUGVHLV-WOUKDFQISA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)SCC(=O)CBr)O)O)NC(=NC2=O)N

SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)SCC(=O)CBr)O)O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)SCC(=O)CBr)O)O)NC(=NC2=O)N

synonyms

guanosine-5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.